molecular formula C10H13N B8205990 5-methyl-2,3-dihydro-1H-inden-4-amine

5-methyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B8205990
M. Wt: 147.22 g/mol
InChI Key: ZZXVMRHSPKINLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2,3-dihydro-1H-inden-4-amine is an organic compound that belongs to the class of indane derivatives This compound features a bicyclic structure with a methyl group attached to the indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2,3-dihydro-1H-inden-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 5-methyl-2,3-dihydro-1H-inden-4-nitro compound using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure the selective reduction of the nitro group to an amine group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 5-methyl-2,3-dihydro-1H-inden-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-substituted 5-methyl-2,3-dihydro-1H-inden-4-amines.

Scientific Research Applications

5-methyl-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-methyl-2,3-dihydro-1H-inden-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the indane ring system can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-4-amine: Lacks the methyl group, leading to different chemical properties.

    5-methyl-2,3-dihydro-1H-inden-2-amine: The amine group is positioned differently, affecting its reactivity.

    5-methyl-2,3-dihydro-1H-indene: Lacks the amine group, resulting in different applications.

Uniqueness

5-methyl-2,3-dihydro-1H-inden-4-amine is unique due to the presence of both a methyl group and an amine group on the indane ring system. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXVMRHSPKINLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC2)C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.